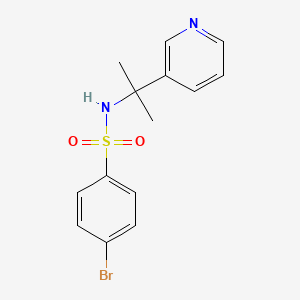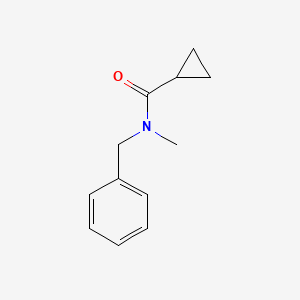
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide, also known as CP-809,101, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the study of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Another area of research is its potential as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions. Finally, there is interest in developing more potent and selective derivatives of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide for use in basic research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 4-cyanophenylpiperazine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also shown potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-7-8-18(16(2)13-15)22-20(25)24-11-9-23(10-12-24)19-6-4-3-5-17(19)14-21/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYXBZEQNXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)

![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)




![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)

![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)